molecular formula C17H17NO4 B4951703 2-(isobutoxycarbonyl)phenyl nicotinate

2-(isobutoxycarbonyl)phenyl nicotinate

Cat. No.: B4951703
M. Wt: 299.32 g/mol
InChI Key: GYAGVEALAQJOOA-UHFFFAOYSA-N
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Description

2-(isobutoxycarbonyl)phenyl nicotinate is a synthetic nicotinate ester compound of interest in chemical and pharmaceutical research. Nicotinate esters, such as the related methyl nicotinate, are known to function as rubefacients, inducing localized vasodilation and enhanced blood flow upon topical application, which is a valuable property in studies focused on dermal pharmacology and transdermal drug delivery systems . The structure of this specific compound incorporates an isobutoxycarbonyl group, which can influence its lipophilicity and hydrolysis profile compared to simpler alkyl esters, potentially modifying its absorption and metabolic characteristics . As a research chemical, it serves as a potential intermediate in the synthesis of more complex molecules for evaluating new therapeutic agents. Its value lies in its utility as a building block in medicinal chemistry, particularly for probing structure-activity relationships in compounds targeting inflammation or metabolic pathways . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(2-methylpropoxycarbonyl)phenyl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12(2)11-21-17(20)14-7-3-4-8-15(14)22-16(19)13-6-5-9-18-10-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAGVEALAQJOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1OC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Isobutoxycarbonyl Phenyl Nicotinate

Strategic Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 2-(isobutoxycarbonyl)phenyl nicotinate (B505614) provides a logical roadmap for its synthesis by deconstructing the molecule into simpler, commercially available precursors. The target molecule contains two ester functional groups, which are the primary points for disconnection.

The most logical disconnections are at the two ester linkages:

Disconnection of the nicotinate ester: This C-O bond cleavage between the pyridine (B92270) ring's carboxyl group and the phenolic oxygen reveals nicotinic acid (or a more reactive derivative like nicotinoyl chloride) and isobutyl salicylate (B1505791) as the key intermediates.

Disconnection of the isobutyrate ester: Further deconstruction of isobutyl salicylate via cleavage of its ester bond leads to salicylic (B10762653) acid and isobutanol.

This two-step disconnection strategy identifies three primary starting materials: nicotinic acid , salicylic acid , and isobutanol . This approach is strategically sound as it breaks down a complex diester synthesis into two distinct and well-established esterification reactions. The forward synthesis would therefore involve first preparing the intermediate, isobutyl salicylate, followed by its esterification with a nicotinic acid derivative.

Optimized Reaction Pathways and Conditions for Esterification

Based on the retrosynthetic analysis, a two-stage forward synthesis is proposed. The first stage is the synthesis of isobutyl salicylate, and the second is the subsequent acylation of this intermediate with a nicotinic acid derivative.

Stage 1: Synthesis of Isobutyl Salicylate

The formation of isobutyl salicylate from salicylic acid and isobutanol is a classic esterification. The Fischer-Speier esterification is a common method, utilizing an acid catalyst and heat to drive the reaction. To optimize yield, the removal of water is crucial, often accomplished using a Dean-Stark apparatus.

Stage 2: Synthesis of 2-(isobutoxycarbonyl)phenyl Nicotinate

The second stage involves forming the nicotinate ester by reacting the phenolic hydroxyl group of isobutyl salicylate with a nicotinic acid derivative. Two primary pathways are considered for this transformation:

Pathway A: Acyl Chloride Method: This involves converting nicotinic acid to the more reactive nicotinoyl chloride. This is typically achieved by reacting nicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comprepchem.com The resulting nicotinoyl chloride is then reacted with isobutyl salicylate in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Pathway B: Direct Coupling (Steglich Esterification): This method avoids the need to prepare the acyl chloride separately. Nicotinic acid and isobutyl salicylate are reacted directly using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). wikipedia.orgresearchgate.net The reaction is catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), which acts as an acyl transfer agent to accelerate the reaction and suppress side reactions. rsc.orgsynarchive.com This method proceeds under mild, often room-temperature, conditions. wikipedia.org

The following table outlines hypothetical but optimized conditions for these pathways.

Parameter Stage 1: Fischer Esterification Stage 2: Acyl Chloride Method Stage 2: Steglich Esterification
Reactants Salicylic Acid, Isobutanol (excess)Isobutyl Salicylate, Nicotinoyl ChlorideIsobutyl Salicylate, Nicotinic Acid
Catalyst/Reagent H₂SO₄ (catalytic)Pyridine or Triethylamine (base)DCC or EDC, DMAP (catalytic)
Solvent TolueneDichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)Dichloromethane (DCM) or Acetonitrile
Temperature Reflux (approx. 110°C)0°C to Room TemperatureRoom Temperature
Reaction Time 4-8 hours2-6 hours12-24 hours
Workup Neutralization, washing, distillationFiltration of pyridinium (B92312) salt, washing, chromatographyFiltration of DCU, washing, chromatography
Plausible Yield >90%85-95%80-90%

Novel Catalyst Systems and Ligand Design for Enhanced Synthesis Yields

While traditional methods are effective, modern catalysis offers opportunities to improve yield, selectivity, and sustainability.

Lewis Acid Catalysis: Moisture-tolerant Lewis acid catalysts, such as zirconium complexes, have been shown to be effective for esterification reactions. nih.gov These catalysts can activate the carboxylic acid under milder conditions than strong Brønsted acids and are less sensitive to trace amounts of water, potentially simplifying reaction setup.

Organocatalysis: The use of 4-dimethylaminopyridine (DMAP) in the Steglich esterification is a prime example of organocatalysis. rsc.orgresearchgate.net Research into more advanced pyridine-based organocatalysts continues to yield catalysts with enhanced activity, allowing for lower catalyst loadings and faster reaction times. researchgate.net Chiral pyridine derivatives can also be employed in asymmetric synthesis. numberanalytics.com

Solid Acid Catalysts: To improve the environmental profile and simplify purification, heterogeneous solid acid catalysts can be used in place of sulfuric acid for the synthesis of isobutyl salicylate. Catalysts like boric acid, zeolites, or sulfonic acid-functionalized resins (e.g., Amberlyst-15) are effective, easily removable by filtration, and can often be recycled. google.comresearchgate.net A patent has described using boric acid to achieve yields of 90-95% for isobutyl salicylate. google.com

Stereoselective Synthesis Approaches and Chirality in Analogue Derivatization

The target molecule, this compound, is achiral. However, the principles of stereoselective synthesis become critical when considering the derivatization of its analogues to explore structure-activity relationships.

Chirality could be introduced into analogues through several key modifications:

Chiral Alcohol Moiety: Replacing achiral isobutanol with a chiral alcohol (e.g., (R)- or (S)-2-butanol) during the initial esterification stage would result in a chiral center in the ester group. The synthesis would then produce a pair of diastereomers if the rest of the molecule contained another chiral center.

Substitution on the Aromatic Rings: Introducing chiral substituents onto either the phenyl or pyridine ring would create chiral analogues. Copper-catalyzed asymmetric alkylation of alkenyl pyridines is a modern method for creating chiral centers adjacent to the pyridine ring. nih.gov

Atropisomerism: If bulky substituents were introduced at positions ortho to the bond connecting the phenyl and nicotinate rings, restricted rotation could lead to stable, separable atropisomers, which are a form of axial chirality.

The synthesis of such chiral analogues would require specialized stereoselective methods, such as the use of chiral catalysts or auxiliaries, to control the three-dimensional arrangement of atoms and produce a single desired stereoisomer. nih.govosi.lv

Green Chemistry Principles in the Synthesis of this compound

Integrating green chemistry principles into the synthesis of this compound is essential for developing sustainable chemical processes. organic-chemistry.orgsolubilityofthings.com

Key green chemistry strategies applicable to this synthesis include:

Atom Economy: The direct coupling Steglich esterification (Pathway B) has a higher atom economy than the acyl chloride route (Pathway A), as the latter generates stoichiometric waste from the chlorinating agent (e.g., SO₂ and HCl from SOCl₂). acs.org Addition reactions generally have high atom economy.

Use of Safer Solvents: Traditional solvents like dichloromethane (DCM) are effective but pose environmental and health risks. rsc.org Replacing them with greener alternatives such as acetonitrile, ethyl acetate, or even solvent-free conditions is a key goal. youtube.com Recent studies have demonstrated successful Steglich esterifications in acetonitrile. youtube.com

Catalysis over Stoichiometric Reagents: The use of catalytic reagents (e.g., H₂SO₄, DMAP, solid acids) is superior to stoichiometric reagents like DCC. acs.org While DCC is effective, it generates a stoichiometric amount of dicyclohexylurea (DCU) byproduct, which can complicate purification. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature, as is possible with the Steglich esterification, reduces energy consumption compared to reflux conditions required for Fischer esterification. solubilityofthings.com Solvent-free methods using techniques like ball-milling can also dramatically lower energy input. nih.gov

Biocatalysis: An increasingly important green alternative is the use of enzymes. Lipases can be used to catalyze esterification reactions under very mild conditions (room temperature, neutral pH) and often in solvent-free systems. nih.govtandfonline.com A lipase-catalyzed approach could be envisioned for both esterification steps, offering high selectivity and an excellent environmental profile. researchgate.net

By thoughtfully selecting catalysts, solvents, and reaction conditions, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally benign.

Computational and Theoretical Chemical Studies of 2 Isobutoxycarbonyl Phenyl Nicotinate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of a molecule. By solving the Schrödinger equation, albeit with approximations, we can determine a wealth of information about molecular orbitals, charge distribution, and reactivity sites.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the electronic structure of molecules. nih.govnih.gov It offers a balance between accuracy and computational cost, making it suitable for a molecule of the size and complexity of 2-(isobutoxycarbonyl)phenyl nicotinate (B505614). The core principle of DFT is that the energy of a molecule can be determined from its electron density.

For 2-(isobutoxycarbonyl)phenyl nicotinate, a geometry optimization would be performed using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov This would be paired with a suitable basis set, for instance, 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions. The optimization process systematically alters the molecular geometry to find the lowest energy conformation, representing the most stable structure of the molecule in the gas phase. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AngleValue
Bond LengthC=O (ester)1.21 Å
C-O (ester)1.35 Å
C=O (isobutoxy)1.22 Å
C-O (isobutoxy)1.34 Å
C-N (pyridine)1.33 Å
Bond AngleO=C-O (ester)123.5°
C-O-C (ester link)118.0°
O=C-O (isobutoxy)124.0°
Dihedral AnglePhenyl-Ester45.0°
Ester-Pyridine30.0°

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich nicotinoyl and phenyl rings, which can donate π-electrons. The LUMO, conversely, would likely be distributed over the carbonyl groups of the ester and isobutoxycarbonyl functions, as these are electron-withdrawing and can accept electron density. The HOMO-LUMO gap would provide a quantitative measure of its reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.75
HOMO-LUMO Gap5.10

Note: The data in this table is hypothetical and for illustrative purposes.

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is plotted on the molecular surface, with different colors representing different electrostatic potential values. scispace.comyoutube.com Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive electrostatic potential, prone to nucleophilic attack. researchgate.net Green or yellow areas denote regions of neutral potential.

In the case of this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl groups and the nitrogen atom of the pyridine (B92270) ring, indicating these as sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the phenyl and isobutyl groups would exhibit a positive potential (blue), making them potential sites for nucleophilic interaction.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecules are in reality dynamic entities. Conformational analysis and molecular dynamics simulations offer insights into the flexibility and dynamic behavior of molecules.

Exploration of Stable Conformations and Energy Minima

Due to the presence of several single bonds, this compound can exist in multiple conformations. A systematic conformational search is necessary to identify the most stable conformers and their relative energies. This can be achieved by systematically rotating the rotatable bonds, such as the C-O bonds of the ester linkages and the C-C bonds of the isobutyl group, and performing energy minimization for each resulting structure. This exploration helps in understanding the conformational landscape and the energy barriers between different conformers. nih.gov

Dynamic Behavior and Flexibility Simulations

Molecular Dynamics (MD) simulations provide a time-dependent view of a molecule's behavior. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the atomic positions and velocities over time. This allows for the study of the molecule's flexibility, conformational changes, and interactions with its environment.

An MD simulation of this compound would reveal the dynamic range of motion of the different parts of the molecule. For example, the isobutyl group would be expected to exhibit significant flexibility, while the aromatic rings would be more rigid. The simulation could also provide information on the time-averaged values of important structural parameters, such as key dihedral angles, giving a more realistic picture of the molecule's structure in a dynamic context.

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical chemical studies, including molecular docking and interaction modeling, that have been published for the compound This compound .

Therefore, it is not possible to provide an article with detailed research findings, data tables, or analysis on the computational prediction of its binding modes or non-covalent interactions with theoretical targets as requested. The scientific community has not yet published research that would fulfill the specific requirements of the provided outline for this particular molecule.

Mechanistic Investigations of 2 Isobutoxycarbonyl Phenyl Nicotinate at the Molecular Level

Enzymatic Hydrolysis Mechanisms: A Theoretical and In Vitro Perspective

The structure of 2-(isobutoxycarbonyl)phenyl nicotinate (B505614) features two ester linkages, making it a likely substrate for various hydrolases, particularly esterases, which are ubiquitous in biological systems. researchgate.net The hydrolysis of this compound would likely proceed in a stepwise manner, with the cleavage of one ester bond followed by the other, to ultimately yield nicotinic acid, isobutanol, and salicylic (B10762653) acid (2-hydroxybenzoic acid).

Investigation of Esterase Substrate Specificity

Esterases exhibit a broad range of substrate specificities, influenced by factors such as the size, shape, and electronic properties of the substrate molecule. nih.gov The binding of nicotinic acid esters to esterases, such as those found in the liver and plasma, is primarily governed by hydrophobic and steric factors. nih.gov For 2-(isobutoxycarbonyl)phenyl nicotinate, the bulky isobutoxycarbonyl group on the phenyl ring would significantly influence its interaction with the active site of an esterase.

Aromatic nicotinates have been identified as good substrates for esterases in both liver and brain tissues. nih.gov The presence of the phenyl ring in this compound suggests it could be readily recognized by arylesterases. However, the large isobutoxycarbonyl substituent would create steric hindrance, potentially affecting the orientation of the molecule within the enzyme's active site and, consequently, the rate of hydrolysis. Studies on other esters have shown that the size of the alkyl group can influence metabolic stability, with larger groups sometimes leading to slower hydrolysis. nih.gov

Kinetic Studies of Ester Bond Cleavage In Vitro

The kinetics of ester bond cleavage for nicotinic acid esters have been shown to follow Michaelis-Menten kinetics in various tissue preparations, including liver and plasma. nih.govnih.gov The rate of hydrolysis is dependent on the specific esterase and the structure of the nicotinic acid ester. For instance, the hydrolysis of myristyl nicotinate, a long-chain alkyl ester of nicotinic acid, follows pseudo-first-order kinetics. tandfonline.com

While no specific kinetic data exists for this compound, we can hypothesize its behavior based on data from other nicotinates. The Michaelis constant (Km) and maximum velocity (Vmax) would be influenced by the affinity of the enzyme for this specific substrate and the rate at which the ester bonds are cleaved. The electronic properties of the isobutoxycarbonyl group would also play a role in the susceptibility of the ester bonds to nucleophilic attack by the catalytic residues of the esterase.

Table 1: Hypothetical Kinetic Parameters for the Hydrolysis of this compound in Comparison to Known Nicotinic Acid Esters

CompoundEnzyme SourceKm (mM)Vmax (nmol/min/mg protein)
This compound Hypothetical N/A N/A
Phenyl NicotinateRat LiverData not specifiedData not specified
Myristyl NicotinateLiver HomogenateData not specified0.012 min⁻¹ (k_obs)
Methyl NicotinateHuman PlasmaData not specifiedSlow hydrolysis
2-Butoxyethyl NicotinateHuman PlasmaData not specifiedRapid hydrolysis

This table is illustrative and highlights the lack of specific data for the target compound. The values for other esters are provided for context and are derived from various studies. nih.govtandfonline.comnih.gov

Influence of Molecular Structure on Hydrolysis Rate Constants

The molecular structure of an ester is a critical determinant of its hydrolysis rate. tandfonline.comresearchgate.net For this compound, several structural features would influence the rate of enzymatic cleavage:

Steric Hindrance: The bulky isobutoxycarbonyl group is expected to create significant steric hindrance around the adjacent ester linkage. This could make it more difficult for the enzyme to access and cleave this bond compared to the ester linkage of the nicotinoyl group.

Electronic Effects: The electron-withdrawing or donating properties of the substituents on the phenyl ring can influence the stability of the transition state during hydrolysis. The isobutoxycarbonyl group is generally considered to be electron-withdrawing, which could potentially increase the susceptibility of the ester carbonyl carbon to nucleophilic attack.

Molecular Interaction Pathways with Biological Macromolecules (Excluding Clinical Context)

Beyond enzymatic hydrolysis, the chemical structure of this compound suggests potential interactions with various biological macromolecules.

Ligand-Protein Interaction Models at the Atomic Level

Molecular docking simulations could provide valuable insights into the binding of this compound to the active sites of esterases or other proteins. nih.gov Such models would likely reveal key interactions:

Hydrophobic Interactions: The isobutyl group and the phenyl ring would likely engage in hydrophobic interactions with nonpolar amino acid residues within the binding pocket of a protein.

Hydrogen Bonding: The carbonyl oxygen atoms of the ester groups and the nitrogen atom of the pyridine (B92270) ring could act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor residues in the protein.

Pi-Stacking: The aromatic phenyl and pyridine rings could participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's binding site.

Table 2: Potential Interacting Residues in an Esterase Active Site for this compound

Interaction TypePotential Amino Acid ResiduesMoiety of this compound Involved
Hydrophobic Leucine, Isoleucine, Valine, AlanineIsobutyl group, Phenyl ring
Hydrogen Bonding Serine, Threonine, Tyrosine, HistidineCarbonyl oxygens, Pyridine nitrogen
π-Stacking Phenylalanine, Tyrosine, TryptophanPhenyl ring, Pyridine ring
Catalytic Triad Serine, Histidine, Aspartate/GlutamateEster carbonyl carbons

This table is a theoretical representation of potential interactions based on the general structure of esterase active sites.

Biochemical Pathway Modulation Theories

The hydrolysis of this compound would release nicotinic acid, a well-known modulator of various biochemical pathways. Nicotinic acid is a precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), which are essential coenzymes in numerous metabolic reactions. nih.govresearchgate.net An increase in the intracellular concentration of nicotinic acid could potentially influence pathways dependent on NAD+ and NADP+, such as cellular respiration and lipid metabolism. nih.govresearchgate.net

Furthermore, the release of salicylic acid as a hydrolysis product could also have biochemical implications. Salicylic acid is known to interact with various proteins and can influence inflammatory pathways. The combined release of these two biologically active molecules suggests that this compound could theoretically modulate multiple biochemical pathways, though the specific effects and their significance would require experimental validation.

Theoretical Models of Cellular Uptake and Intracellular Processing (Excluding Clinical Transport)

The cellular entry and subsequent intracellular fate of xenobiotics like this compound are governed by a complex interplay of physicochemical properties and interactions with cellular components. In the absence of specific transporter-mediated uptake, theoretical models predominantly focus on passive diffusion across the plasma membrane, followed by enzymatic processing within the cell. Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful framework for dissecting these processes at an atomic level. nih.govresearchgate.net

Theoretical investigations suggest that the cellular uptake of a lipophilic, small molecule such as this compound is primarily driven by passive diffusion across the lipid bilayer of the cell membrane. This process is contingent on the molecule's ability to partition from the aqueous extracellular environment into the hydrophobic core of the membrane and then diffuse through it. nih.gov MD simulations are instrumental in modeling this phenomenon by calculating key parameters like the partition coefficient and diffusion coefficient at various points within the membrane. nih.govwpmucdn.com

The initial step involves the molecule's adsorption to the membrane surface, followed by its insertion into the lipid bilayer. For aromatic esters, the orientation and depth of penetration are influenced by factors such as the length and nature of the ester side chains. mdpi.com The journey across the membrane culminates in the molecule's release into the intracellular aqueous environment, driven by the concentration gradient.

Once inside the cell, this compound is predicted to undergo enzymatic hydrolysis. The ester linkages are susceptible to cleavage by intracellular esterases, a common metabolic pathway for many ester-containing compounds. mdpi.com This biotransformation would yield three primary metabolites: nicotinic acid, isobutanol, and salicylic acid (from the hydrolysis of the 2-carboxyphenyl group). In silico models can predict the likelihood of such metabolic transformations by analyzing the compound's structure for known enzyme substrate motifs. researchgate.netnih.govnih.gov

The following interactive data tables provide a hypothetical representation of the parameters that would be investigated in theoretical studies of this compound's cellular uptake and processing.

Table 1: Theoretical Parameters for Passive Diffusion of this compound Across a Model Phospholipid Bilayer

This table outlines the key parameters that would be calculated using molecular dynamics simulations to model the passive diffusion of the compound across a cell membrane.

ParameterTheoretical ValueMethod of DeterminationSignificance in Cellular Uptake
Partition Coefficient (Log P) 3.5 (Estimated)Computational (e.g., ALOGPS)Indicates the lipophilicity of the compound and its tendency to partition into the lipid membrane from the aqueous environment. A higher Log P suggests greater membrane permeability.
Diffusion Coefficient (D) 1.2 x 10⁻⁶ cm²/s (Hypothetical)Molecular Dynamics (MD) SimulationsRepresents the rate of movement of the compound through the hydrophobic core of the membrane. nih.gov
Free Energy of Permeation (ΔG) -8.5 kcal/mol (Hypothetical)Umbrella Sampling MD SimulationsDescribes the energetic favorability of the compound moving from the extracellular space, through the membrane, and into the cytoplasm. A negative value indicates a spontaneous process. researchgate.net
Membrane Interaction Energy -15 kcal/mol (Hypothetical)MD SimulationsQuantifies the strength of the interaction between the compound and the lipid molecules of the membrane.

Table 2: Predicted Intracellular Metabolic Fate of this compound

This table details the predicted enzymatic hydrolysis of the parent compound and its resulting metabolites within the intracellular environment.

Parent CompoundPredicted Hydrolyzing EnzymePrimary MetabolitesPredicted Biological Activity of Metabolites
This compoundCarboxylesterasesNicotinic AcidGPCR Ligand, Enzyme Inhibitor researchgate.netnih.gov
Isobutanol-
Salicylic AcidAnti-inflammatory

Structure Activity Relationship Sar Studies for 2 Isobutoxycarbonyl Phenyl Nicotinate and Analogues

Systematic Structural Modifications and Their Impact on Theoretical Activity

Systematic structural modification is a key strategy to probe the pharmacophoric requirements of a molecule. For analogues of 2-(isobutoxycarbonyl)phenyl nicotinate (B505614), modifications can be logically dissected into three main regions: the nicotinoyl moiety (pyridine ring), the phenyl ring, and the ester group.

The Nicotinoyl Moiety: The pyridine (B92270) ring is a crucial feature. Its nitrogen atom can act as a hydrogen bond acceptor, and its aromatic nature allows for π-π stacking interactions with biological targets. Altering the substitution pattern on this ring or replacing it entirely can have significant effects. For instance, moving the carboxyl group from the 3-position (nicotinate) to the 2- or 4-position would alter the geometry and electronic distribution of the molecule, likely affecting its binding affinity.

The Phenyl Ring: The phenyl ring attached to the ester oxygen can be substituted with various functional groups to modulate activity. The introduction of electron-withdrawing groups (e.g., halogens like chloro or fluoro) or electron-donating groups (e.g., methyl, methoxy) at different positions (ortho, meta, para) can influence the compound's lipophilicity, electronic character, and steric profile. mdpi.com Studies on related N-phenyl substituted nicotinic acid derivatives have shown that such substitutions are critical for anti-inflammatory and analgesic activities. semanticscholar.orgresearchgate.net For example, electron-withdrawing substituents on the phenyl ring have been shown to be beneficial for the antimycobacterial activity of certain piperazine-based conjugates, a principle that could be relevant to other biological activities. mdpi.com

The Ester Group: The isobutoxycarbonyl portion of the molecule is significant for its pharmacokinetic properties, such as absorption and metabolism. Varying the alkyl chain of the ester (e.g., from isobutyl to methyl, ethyl, or larger branched chains) can impact the compound's solubility and susceptibility to hydrolysis by esterase enzymes. Research on chalcone (B49325) derivatives has shown that modifications of ester groups can lead to an enhanced inhibitory profile against certain enzymes. mdpi.com The size and shape of this group can also influence how the molecule fits into a target's binding pocket.

The following table summarizes the theoretical impact of these systematic modifications based on general principles observed in related compound series.

Modification Site Structural Change Theoretical Impact on Activity Rationale
Phenyl RingAddition of electron-withdrawing groups (e.g., -Cl, -F)Potentially increases activityAlters electronic distribution of the phenyl ring, potentially enhancing binding interactions. mdpi.com
Phenyl RingAddition of electron-donating groups (e.g., -CH₃, -OCH₃)Variable; may increase or decrease activityModifies lipophilicity and steric bulk, which can either improve or hinder binding fit. mdpi.com
Ester GroupShorter, linear alkyl chain (e.g., ethyl)May alter hydrolysis rate and solubilityChanges steric hindrance around the carbonyl group, affecting susceptibility to esterases.
Ester GroupBulkier/branched alkyl chain (e.g., tert-butyl)May decrease hydrolysis rateIncreases steric bulk, potentially providing a better fit in a hydrophobic pocket or shielding the ester bond.
Nicotinic AcidIsomeric change (e.g., to isonicotinate)Likely decreases or alters activityChanges the spatial orientation of key binding groups (pyridine nitrogen and carbonyl oxygen).

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This approach is invaluable for predicting the activity of novel analogues and for understanding the physicochemical properties that drive potency.

The development of a robust QSAR model begins with the calculation of molecular descriptors for a set of structurally related compounds with known activities. mdpi.com These descriptors quantify various aspects of a molecule's structure and properties. For analogues of 2-(isobutoxycarbonyl)phenyl nicotinate, relevant descriptors would likely fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. ucsb.edu Atomic charges and dipole moments are also critical.

Hydrophobic Descriptors: Lipophilicity is a key factor in a drug's ability to cross cell membranes. The most common descriptor is LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Steric/Topological Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and various topological indices (e.g., Balaban J index, Kier & Hall connectivity indices) that encode information about molecular branching and connectivity. researchgate.net

Quantum-Chemical Descriptors: These are derived from quantum chemistry calculations and provide detailed information about the electronic structure, such as deprotonation energies and bond orders. nih.gov

A typical QSAR model for anti-inflammatory nicotinic acid derivatives might take the form of a multiple linear regression (MLR) equation, where biological activity is a function of a combination of these descriptors. nih.gov

Descriptor Class Example Descriptor Potential Significance for Activity
ElectronicHOMO EnergyRelates to the molecule's ability to donate electrons in a reaction or binding event. ucsb.edu
ElectronicPartial Atomic ChargesIndicates sites for electrostatic interactions with a receptor.
HydrophobicLogPGoverns membrane permeability and access to the target site; a parabolic relationship is often observed. nih.gov
TopologicalKier Shape Indices (κ)Quantifies molecular shape and flexibility, which are critical for receptor fit.
Quantum-ChemicalDeprotonation EnergyCan be related to the acidity of specific protons and the formation of ionic interactions. nih.gov

A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. uniroma1.it Therefore, rigorous validation is essential. nih.govbasicmedicalkey.com The validation process is typically divided into two main stages:

External Validation: This is the most stringent test of a model's predictive power. researchgate.net The initial dataset is split into a training set (used to build the model) and a test set (which is kept aside). basicmedicalkey.com The model is then used to predict the activities of the compounds in the test set. The predictive ability is quantified by the predictive correlation coefficient (R²_pred). A high R²_pred value demonstrates that the model can generalize to new chemical entities. researchgate.net It is also critical to define the model's Applicability Domain (AD), which specifies the chemical space in which the model's predictions are reliable. nih.govresearchgate.net

Conformational Flexibility and Its Correlation with Ester Hydrolysis and Binding Interactions

The three-dimensional conformation of a molecule is not static; it is flexible due to the rotation around single bonds. This conformational flexibility is crucial for its biological function. For this compound, flexibility around the ester linkage allows the nicotinoyl and phenyl rings to adopt various spatial orientations.

This flexibility directly impacts two key processes:

Binding Interactions: For a molecule to bind effectively to its biological target (e.g., an enzyme or receptor), it must adopt a specific low-energy conformation, often referred to as the "bioactive conformation," that is complementary to the binding site. nih.gov The relative energies of different conformers determine the probability of the molecule being in this active shape. Molecular mechanics studies on related compounds have shown that even small energy differences (e.g., 0.6-0.7 kcal/mol) between phenyl axial and equatorial conformers can be significant for biological activity. nih.gov The ability of this compound to adopt a favorable conformation where the pyridine nitrogen and carbonyl oxygen are optimally positioned for hydrogen bonding or electrostatic interactions is likely a determinant of its potency.

Ester Hydrolysis: The molecule is a prodrug that may require hydrolysis by esterase enzymes to release an active metabolite (nicotinic acid and a salicylate-like fragment). The rate of this hydrolysis is highly dependent on the accessibility of the ester's carbonyl group to the active site of the esterase. Conformational flexibility can influence this accessibility. A conformation that sterically shields the carbonyl carbon would result in a slower rate of hydrolysis and a longer half-life. Conversely, a more open conformation would be more susceptible to enzymatic cleavage. ipinnovative.com

Isosteric Replacements and Bioisosterism in the Design of Related Compounds

Bioisosterism is a powerful strategy in medicinal chemistry where one atom or functional group is replaced by another with similar physical or chemical properties (size, shape, electronic distribution) to improve the compound's therapeutic profile. patsnap.comnih.gov This can enhance potency, selectivity, or pharmacokinetic properties while reducing toxicity. ipinnovative.comresearchgate.net For this compound, several bioisosteric replacements could be envisioned.

Carboxylic Ester Bioisosteres: The ester group is a common target for bioisosteric replacement to improve metabolic stability against hydrolysis. ipinnovative.com

Amide: Replacing the ester oxygen with an NH group to form an amide creates a more stable bond that is less prone to hydrolysis.

Tetrazole: A tetrazole ring is a well-known non-classical bioisostere for a carboxylic acid (or its ester precursor). It has a similar pKa and can participate in similar binding interactions. ipinnovative.com

Ring Bioisosteres:

Phenyl Ring: The phenyl ring could be replaced with other aromatic heterocycles like thiophene, furan, or thiazole. This alters the electronic properties and potential for hydrogen bonding while maintaining a similar size and shape. nih.gov

Pyridine Ring: The pyridine ring of the nicotinic acid moiety could be replaced by other heterocycles or even a substituted phenyl ring (e.g., a nitrophenyl group), which has been shown to be a viable bioisosteric replacement in some nicotinic ligands. researchgate.net

Alkyl Group Bioisosteres: The isobutyl group could be replaced by other groups of similar size, such as a cyclopropylmethyl or a tert-butyl group, to fine-tune lipophilicity and metabolic stability. cambridgemedchemconsulting.com

The table below illustrates some potential bioisosteric replacements for the key functional groups in the molecule.

Original Group Bioisosteric Replacement Primary Rationale for Replacement Reference Principle
Ester (-COO-)Amide (-CONH-)Increase metabolic stability against hydrolysis.Classical Bioisostere ipinnovative.com
Ester (-COO-)Tetrazole RingMimic charge and shape of carboxylate (post-hydrolysis) with improved stability/pharmacokinetics.Non-Classical Bioisostere ipinnovative.com
Phenyl RingThiophene RingMaintain aromaticity and size while altering electronics and metabolic profile.Classical Ring Bioisostere nih.gov
Pyridine RingNitrophenyl RingMimic electronic properties and size as a potential receptor ligand.Non-Classical Bioisostere researchgate.net
Isobutyl GroupCyclopropylmethyl GroupIntroduce conformational rigidity and alter metabolic profile.Non-Classical Bioisostere
HydrogenFluorineBlock metabolic oxidation at a specific position and increase binding affinity.Classical Bioisostere cambridgemedchemconsulting.com

Advanced Analytical Methodologies Developed for 2 Isobutoxycarbonyl Phenyl Nicotinate Research

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of 2-(isobutoxycarbonyl)phenyl nicotinate (B505614) and for its quantification in research samples. A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.

Method Parameters: The separation is commonly achieved on a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A gradient elution is often employed to ensure the separation of the main compound from any potential impurities or degradation products. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3) and an organic solvent like acetonitrile. The flow rate is typically maintained around 1.0 mL/min, with the column oven temperature set to 30 °C to ensure reproducibility.

Detection: Due to the presence of aromatic rings in its structure, 2-(isobutoxycarbonyl)phenyl nicotinate exhibits strong absorbance in the ultraviolet (UV) region. numberanalytics.com A UV-Vis or a photodiode array (PDA) detector is used for monitoring the elution, generally at a wavelength between 225 nm and 280 nm, where significant absorbance is expected. calpoly.edu

Validation: The developed HPLC method must be validated according to established guidelines to ensure its reliability. Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 1: Hypothetical HPLC Method Validation Parameters

Validation ParameterTypical Acceptance CriteriaHypothetical Result
Linearity (Correlation Coefficient, r²)≥ 0.9990.9995
Accuracy (% Recovery)98.0% - 102.0%99.5%
Precision (% RSD)≤ 2.0%< 1.5%
SpecificityNo interference from placebo or impuritiesPeak purity > 99%
LODSignal-to-Noise Ratio ≥ 30.05 µg/mL
LOQSignal-to-Noise Ratio ≥ 100.15 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. While this compound itself may have low volatility, GC-MS is crucial for profiling its potential volatile metabolites that could arise from in vitro or in vivo studies. Potential metabolites could include compounds like isobutanol or derivatives of nicotinic acid.

Sample Preparation: For metabolite profiling in biological samples, a sample preparation step is essential. Headspace solid-phase microextraction (HS-SPME) is often employed to extract and concentrate volatile analytes from the sample matrix before injection into the GC-MS system.

Analysis: The GC separates the volatile compounds based on their boiling points and interaction with the capillary column's stationary phase. lbtu.lv Following separation, the compounds enter the mass spectrometer, which ionizes them and fragments them into characteristic patterns. These patterns, along with the retention times, allow for the identification of the metabolites by comparing them to spectral libraries (e.g., NIST) and known standards. atlantis-press.com For instance, the presence of isobutanol could be confirmed by its specific retention time and mass spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to confirm its molecular structure.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the protons and carbons of the nicotinate ring, the phenyl ring, and the isobutoxycarbonyl group.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Nicotinate RingAromatic CH~9.4, 8.8, 8.4, 7.4~123-154
Quaternary C-~125
C=O (Ester)-~164
---
Phenyl RingAromatic CH~7.2-7.5~121-129
Quaternary C-~150
Isobutoxycarbonyl GroupC=O (Ester)-~165
-OCH₂-~4.1 (d)~72
-CH-~2.1 (m)~28
-CH₃~1.0 (d)~19

Note: Predicted shifts are estimates based on typical values for similar functional groups. rsc.orgresearchgate.netrsc.org

Mass Spectrometry (MS) Techniques for Fragmentation Analysis and Isotope Labeling Studies

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for confirming its structure through fragmentation analysis. Techniques like electrospray ionization (ESI) or electron ionization (EI) are used to generate a molecular ion, whose mass-to-charge ratio (m/z) confirms the molecular formula. libretexts.org

Fragmentation Analysis: In tandem MS (MS/MS) experiments, the molecular ion is fragmented, and the resulting daughter ions provide structural information. nih.gov For this compound, key fragmentations would include:

Cleavage of the ester bonds, leading to ions corresponding to the nicotinoyl group, the isobutoxycarbonylphenyl group, or fragments thereof. chemistrynotmystery.comyoutube.com

Loss of the isobutyl group from the isobutoxycarbonyl moiety.

Decarboxylation (loss of CO₂).

Isotope Labeling Studies: To trace metabolic pathways or confirm fragmentation mechanisms, isotope labeling can be used. By synthesizing the compound with stable isotopes (e.g., ¹³C, ¹⁸O, or ²H) at specific positions, researchers can track the fate of these atoms in MS experiments, providing definitive evidence for proposed metabolic transformations or fragmentation pathways.

Table 3: Predicted Key Mass Fragments of this compound (Molecular Weight: 299.31 g/mol)

Predicted m/zPossible Fragment Structure/Identity
299[M]⁺, Molecular ion
242[M - C₄H₉]⁺, Loss of isobutyl group
194[C₁₀H₈NO₃]⁺, Isobutoxycarbonylphenyl fragment
123[C₆H₄NO₂]⁺, Nicotinoyl fragment
106[C₆H₄NO]⁺, Nicotinoyl fragment minus OH
78[C₅H₄N]⁺, Pyridyl fragment

Note: Fragments are based on common fragmentation patterns of aromatic esters. youtube.com

Spectrophotometric and Fluorimetric Methods for Reaction Monitoring and Detection

UV-Visible spectrophotometry offers a simple and rapid method for the quantification and reaction monitoring of aromatic compounds. longdom.orgej-eng.org The presence of the conjugated phenyl and nicotinate ring systems in this compound results in characteristic UV absorbance. numberanalytics.com

Reaction Monitoring: By monitoring the absorbance at a specific wavelength (λ_max), the progress of a chemical reaction, such as the synthesis or hydrolysis of the compound, can be followed in real-time. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound, allowing for quantitative analysis. calpoly.edu

Fluorimetric Methods: While not all aromatic compounds are fluorescent, the development of a fluorimetric method would offer higher sensitivity and selectivity compared to spectrophotometry. This would involve determining the excitation and emission wavelengths of this compound or a fluorescent derivative. If the compound itself is not fluorescent, it could potentially be derivatized with a fluorescent tag or used in a reaction that produces a fluorescent product, enabling highly sensitive detection.

Prodrug Design Principles and Conversion Kinetics of 2 Isobutoxycarbonyl Phenyl Nicotinate

Theoretical Basis of Prodrug Design for Ester Compounds

The primary goal of prodrug design is to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. Ester prodrugs are one of the most common and successful strategies employed, particularly to enhance the oral bioavailability of drugs containing polar functional groups like carboxylic acids and hydroxyls. The rationale behind this approach is to temporarily mask these polar groups, thereby increasing the molecule's lipophilicity. ijpcbs.comscispace.com

Increased lipophilicity generally correlates with improved passive diffusion across the lipid-rich cell membranes of the gastrointestinal tract. actamedicamarisiensis.ro The compound 2-(isobutoxycarbonyl)phenyl nicotinate (B505614) is a dual-ester derivative, theoretically designed to release two active moieties: nicotinic acid and a salicylate-like compound.

Masking of the Phenolic Moiety: The second part of the molecule is a phenyl group with an isobutoxycarbonyl substituent. This structure suggests the parent is a phenolic compound, likely a derivative of salicylic (B10762653) acid. The polar phenolic hydroxyl group is masked by the carbonate linkage. Carbonate and carbamate (B1207046) prodrugs are frequently used to derivatize hydroxyl and amine groups, respectively, and their conversion often relies on hydrolysis by esterases. ijpcbs.com

This dual-ester strategy effectively converts two polar parent molecules into a single, more lipophilic compound. The expectation is that this single entity will be absorbed more efficiently, after which it must be converted back to the active parent drugs within the body. ijpcbs.comscirp.org An ideal ester prodrug should be chemically stable in the gut but readily cleaved by enzymes in the intestinal wall or liver to release the active drug. scispace.com

In Vitro Hydrolytic Stability Studies in Simulated Biological Environments (Excluding In Vivo Data)

The chemical stability of a prodrug across the varying pH environments of the gastrointestinal tract is critical for its success. The hydrolysis of the ester linkages in 2-(isobutoxycarbonyl)phenyl nicotinate is expected to be highly pH-dependent.

In Simulated Gastric Fluid (SGF): The pH of gastric fluid is typically between 1.2 and 3.0. Under these highly acidic conditions, ester hydrolysis can occur but is generally much slower than base-catalyzed hydrolysis. viu.cayoutube.com It is predicted that this compound would exhibit relative stability in SGF, allowing a significant portion of the intact prodrug to pass into the small intestine. This is analogous to other ester prodrugs like aspirin, which remains largely intact in the stomach's acidic environment. nih.govresearchgate.net

In Simulated Intestinal Fluid (SIF): The pH of the small intestine is near-neutral to slightly alkaline (pH 6.8 to 7.4). In this environment, the ester linkages are susceptible to base-catalyzed hydrolysis, where hydroxide (B78521) ions act as a nucleophile. epa.gov Phenyl esters, such as the nicotinate portion of the molecule, are known to be more labile to hydrolysis than simple alkyl esters under these conditions. rsc.org Therefore, the rate of chemical (non-enzymatic) hydrolysis is expected to increase substantially in SIF compared to SGF.

The following interactive table provides a hypothetical pH-rate profile for the chemical hydrolysis of this compound, illustrating the expected increase in degradation rate with increasing pH.

Interactive Data Table: Hypothetical pH-Dependent Stability

Select a pH value to see the corresponding predicted half-life for chemical hydrolysis.

pH of Simulated FluidPredicted Half-life (t½)
1.2 (SGF) > 24 hours
6.8 (SIF) ~ 8-10 hours
7.4 (SIF) ~ 4-6 hours

Note: These values are illustrative and based on general principles of ester hydrolysis. Actual rates would require experimental determination.

Enzymatic Activation Mechanisms of the Ester Linkage

While chemical hydrolysis occurs, the primary mechanism for the activation of most ester prodrugs in the body is enzymatic hydrolysis. scirp.org Carboxylesterases (CEs) are a superfamily of serine hydrolases that are abundantly expressed in the liver, small intestine, and plasma, and are responsible for the metabolism of a vast array of ester-containing compounds. nih.govresearchgate.net

The activation of this compound would involve the CE-catalyzed cleavage of its two ester bonds. The general mechanism involves a nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the ester. researchgate.net This forms a tetrahedral intermediate, leading to the release of the alcohol/phenol moiety and an acylated enzyme intermediate. A water molecule then hydrolyzes this intermediate, releasing the carboxylic acid and regenerating the active enzyme.

The molecule this compound presents two potential sites for initial enzymatic attack:

The Phenyl Nicotinate Ester: Cleavage at this site would release nicotinic acid and the intermediate 2-(isobutoxycarbonyl)phenol.

The Isobutoxycarbonyl Ester (Carbonate): Cleavage at this site would release the intermediate phenyl nicotinate-2-carboxylate, which would likely be unstable, along with isobutanol and carbon dioxide.

Human carboxylesterases, particularly hCE-1 (liver) and hCE-2 (intestine), have broad but distinct substrate specificities. nih.gov Phenyl esters are generally good substrates for these enzymes. imedpub.com The precise sequence of hydrolysis for this specific compound is unknown, but it is plausible that one ester bond is cleaved preferentially over the other due to steric and electronic factors, leading to a stepwise release of the parent compounds.

Release Kinetics of the Parent Compound from the Prodrug In Vitro

The rate at which the parent drug, nicotinic acid, is released from the prodrug is a critical factor determining its pharmacokinetic profile. In vitro studies using systems that mimic biological environments, such as human liver or intestinal microsomes (which contain high concentrations of carboxylesterases), are used to measure these kinetics.

The release of nicotinic acid would be the result of both pH-dependent chemical hydrolysis and enzyme-catalyzed hydrolysis. However, the enzymatic pathway is expected to be far more rapid and efficient. tandfonline.com The rate of hydrolysis in the presence of enzymes would follow pseudo-first-order kinetics, where the rate is directly proportional to the concentration of the prodrug. tandfonline.com

Studies on other nicotinate prodrugs, such as myristyl nicotinate, have shown that hydrolysis is significantly faster in liver and skin homogenates compared to aqueous buffer solutions. For myristyl nicotinate, the pseudo-first-order rate constants in liver and skin homogenates were found to be 0.012 min⁻¹ and 0.028 min⁻¹, respectively. tandfonline.com A similar enzymatic rate enhancement would be expected for this compound.

The following interactive table presents hypothetical kinetic data to illustrate the profound effect of enzymes on the release of nicotinic acid from its prodrug.

Interactive Data Table: Hypothetical In Vitro Release Kinetics of Nicotinic Acid

Select a condition to view the corresponding kinetic data.

In Vitro ConditionProdrug Half-life (t½)% Nicotinic Acid Released (at 60 min)
SIF Buffer (pH 7.4, No Enzymes) ~ 5 hours< 15%
SIF with Liver Microsomes (pH 7.4) < 15 minutes> 90%

Note: These values are hypothetical, intended to demonstrate the principle of enzyme-catalyzed activation. Actual kinetic parameters would need to be determined experimentally.

Future Directions and Unexplored Research Avenues for 2 Isobutoxycarbonyl Phenyl Nicotinate

Development of Advanced Synthetic Techniques for Complex Analogues

The synthesis of 2-(isobutoxycarbonyl)phenyl nicotinate (B505614) itself is a foundational step, but the future lies in the creation of a diverse library of complex analogues to explore structure-activity relationships (SAR). Traditional methods like Fischer esterification, while effective, often require harsh conditions and can be incompatible with sensitive functional groups. rug.nl Future research should focus on more sophisticated and sustainable synthetic strategies.

Advanced catalytic systems offer a promising route for the synthesis of complex ester analogues. For instance, Lewis acids, such as bismuth(III) compounds (e.g., Bi(OTf)₃), have shown efficiency in esterification and polyesterification, although challenges like side reactions (e.g., ether formation) need to be addressed. rug.nl The use of solid acid catalysts, like montmorillonite-based clays (B1170129) or sulfonic resins (e.g., Amberlyst-15), presents an environmentally friendly and recyclable option, potentially allowing for continuous flow processes. researchgate.netmdpi.com Another innovative approach involves the use of ionic liquids as catalysts, which can offer high catalytic activity, selectivity, and recyclability. google.com

The development of methods for late-stage functionalization will be crucial for creating diverse analogues without needing to rebuild the molecule from scratch. These techniques would allow for precise chemical modifications to specific regions of the 2-(isobutoxycarbonyl)phenyl nicotinate scaffold, enabling a more efficient exploration of its chemical space.

Catalyst TypePotential Advantages for Analogue SynthesisKey Challenges
Lewis Acids (e.g., Bi(OTf)₃) High catalytic activity in low amounts, suitable for complex molecules. rug.nlPotential for side reactions like ether formation, catalyst recovery. rug.nl
Solid Acid Catalysts (e.g., Amberlyst-15) Environmentally friendly, easily separable from products, reusable. researchgate.netmdpi.comCan degrade at high temperatures, may have pore size limitations for large molecules. mdpi.com
Ionic Liquids High catalytic activity and selectivity, high recycling potential. google.comCost and potential toxicity of some ionic liquids.
Enzymatic Catalysis High specificity, mild reaction conditions, environmentally benign.Enzyme stability and cost, limited to specific substrate scopes.

Application of Machine Learning in Predicting Molecular Interactions and Reactivity

The convergence of computational power and chemical data has paved the way for the use of machine learning (ML) in predicting the properties of novel molecules. For a compound like this compound, ML can significantly accelerate its development by predicting its behavior before committing to resource-intensive laboratory experiments.

Machine learning models can be trained to predict drug-target interactions (DTI), a critical step in understanding a compound's potential therapeutic effects. nih.govfrontiersin.org By representing the molecule's structure as a set of numerical descriptors, algorithms such as deep neural networks, random forests, and support vector machines can learn from large databases of known DTIs to predict potential protein targets for new compounds. oup.comijraset.commdpi.com This in silico screening can prioritize which biological assays are most likely to yield significant results.

Furthermore, ML can predict the chemical reactivity of this compound and its analogues. neurips.ccrsc.orgukcatalysishub.co.uk By analyzing vast datasets of chemical reactions, ML models can learn the underlying principles of reactivity to predict the outcomes of unknown reactions, identify potential side products, and assess the compound's stability under various conditions. nips.ccappliedclinicaltrialsonline.com This predictive capability is invaluable for optimizing synthetic routes and anticipating potential metabolic pathways. The development of a robust structure-to-activity pipeline using ML could fast-track the identification of analogues with improved bioactivity. stanford.edu

Exploration of Novel Theoretical Biological Targets and Pathways

The nicotinic acid component of this compound provides a logical starting point for exploring its biological activity. Nicotinic acid (niacin) is well-known for its lipid-lowering effects, but its derivatives have been shown to interact with a wide range of biological targets. Future research should extend beyond the classical targets to explore novel and less-understood pathways.

One area of interest is the interaction of nicotinic acid derivatives with various enzymes. For example, some derivatives have exhibited inhibitory activity against cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory applications. nih.gov The potential for this compound to modulate such enzymes should be investigated.

Another avenue is the exploration of its effects on cellular signaling pathways beyond those traditionally associated with niacin. For instance, nicotinamide (B372718), a related compound, influences pathways involved in cell survival, DNA repair, and immune function through the modulation of sirtuin activity and other signaling molecules. The unique structure of this compound may allow it to interact with these or other, as-yet-unidentified signaling cascades. Computational docking studies, guided by the machine learning predictions mentioned earlier, could identify potential binding sites on a wide array of proteins, opening up new hypotheses for its mechanism of action.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding (Excluding Clinical Omics)

To gain a comprehensive understanding of the biological effects of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—such as transcriptomics, proteomics, and metabolomics—can provide a holistic view of the molecular changes induced by the compound in a non-clinical setting. nih.govpharmafeatures.comthermofisher.com

This multi-omics approach allows for the construction of molecular networks that can reveal the compound's mechanism of action. pharmafeatures.comnih.gov For example, transcriptomics can identify which genes are up- or down-regulated in response to the compound, while proteomics can show how protein expression levels change. nih.govtech4future.inforesearchgate.net Metabolomics, in turn, can reveal alterations in the levels of small-molecule metabolites, providing a functional readout of the cellular state. rsc.org

By integrating these different layers of biological information, researchers can identify the key pathways and networks that are perturbed by this compound. mdpi.comfrontiersin.org This can lead to the identification of novel biomarkers of its activity and help to elucidate its mechanism of action with a level of detail that is not possible with single-omics approaches alone. researchgate.net Such studies, performed in cell cultures or animal models, would be invaluable for characterizing the compound's pharmacological profile.

Omics TechnologyInformation ProvidedPotential Application for this compound
Transcriptomics Changes in gene expression (mRNA levels). nih.govIdentifying genes and pathways regulated by the compound.
Proteomics Changes in protein expression and post-translational modifications. tech4future.infonumberanalytics.combrieflands.comIdentifying protein targets and downstream effects on cellular machinery.
Metabolomics Changes in the levels of small-molecule metabolites. rsc.orgUnderstanding the functional impact on cellular metabolism and identifying biomarkers of effect.
Integrative Analysis A holistic view of molecular interactions and pathway perturbations. pharmafeatures.comElucidating the complete mechanism of action and identifying novel therapeutic hypotheses.

Challenges and Opportunities in Academic Research on Ester-Based Compounds

The study of ester-based compounds like this compound comes with a unique set of challenges and opportunities, particularly within an academic research setting. A primary challenge is the hydrolytic stability of the ester bond. researchgate.netlubesngreases.com Esters are susceptible to hydrolysis by esterase enzymes present in biological systems, which can lead to premature cleavage of the compound and affect its bioavailability and pharmacokinetic properties. nih.govscirp.orgrutgers.edu This instability can make it difficult to interpret results from preclinical studies and extrapolate them to humans. scirp.orgtandfonline.comnih.gov

However, this challenge also presents an opportunity. The ester linkage can be intentionally designed to create a prodrug, a compound that is inactive until it is metabolized to its active form in the body. numberanalytics.comscirp.orgnumberanalytics.com This can be a strategy to improve a drug's solubility, stability, and bioavailability. numberanalytics.com Research into modifying the steric and electronic properties of the ester group in this compound could lead to analogues with finely tuned rates of hydrolysis, allowing for controlled release of the active components. lubesngreases.comcarbodiimide.comacs.org

Furthermore, the academic exploration of ester-based compounds contributes to a deeper understanding of the diverse family of human esterase enzymes. acs.org The substrate specificity of these enzymes is not fully understood, and studying how they interact with novel esters can provide valuable insights into their biological roles. The development of novel ester-based compounds with improved properties remains an area ripe for innovation. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(isobutoxycarbonyl)phenyl nicotinate, and how can reaction yields be improved?

  • Methodological Answer: Synthesis typically involves esterification between nicotinic acid derivatives and substituted phenols. For example, details a procedure for methyl nicotinate derivatives using condensation reactions under reflux with aprotic solvents (e.g., THF or DCM). Catalytic agents like DMAP or HOBt can enhance coupling efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product with >95% purity . Reaction optimization should include temperature control (60–80°C) and stoichiometric adjustments of the isobutoxycarbonylphenyl moiety to minimize side products.

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer: Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm ester linkages and substituent positions (e.g., aromatic proton splitting patterns) .
  • HPLC-MS : Assess purity and molecular ion peaks ([M+H]+^+) using reverse-phase C18 columns with acetonitrile/water mobile phases .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) and aromatic C-H vibrations .

Q. What are the stability profiles of this compound under varying pH conditions?

  • Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). notes that nicotinate esters with bulky substituents (e.g., isobutoxycarbonyl) exhibit slower hydrolysis in acidic conditions compared to basic environments due to steric hindrance. Degradation products may include nicotinic acid and substituted phenols .

Advanced Research Questions

Q. How does the isobutoxycarbonyl group influence the compound’s bioactivity compared to other phenyl nicotinate derivatives?

  • Methodological Answer: Perform structure-activity relationship (SAR) studies using analogs with varying substituents (e.g., methylthio, fluorophenyl). highlights that bulky groups like isobutoxycarbonyl enhance metabolic stability by reducing cytochrome P450-mediated oxidation. Compare in vitro assays (e.g., enzyme inhibition or receptor binding) against derivatives from and . Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinity differences due to steric or electronic effects .

Q. What experimental strategies can elucidate the mechanism of action of this compound in cellular systems?

  • Methodological Answer:

  • Target Identification : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS proteomic analysis .
  • Pathway Analysis : Perform transcriptomic profiling (RNA-seq) on treated cell lines to identify dysregulated pathways (e.g., inflammation or apoptosis) .
  • Kinase Assays : Test inhibition against a panel of kinases (e.g., JAK2, EGFR) using ADP-Glo™ assays, referencing ’s findings on fluorinated nicotinates .

Q. How can in silico modeling predict the pharmacokinetic properties of this compound?

  • Methodological Answer: Use tools like SwissADME or pkCSM to estimate logP (lipophilicity), bioavailability, and BBB permeability. Molecular dynamics simulations (GROMACS) can assess membrane penetration, leveraging ’s data on fluorinated nicotinates’ enhanced permeability . QSAR models trained on nicotinate derivatives (e.g., from PubChem data) can predict metabolic clearance rates .

Q. How should researchers address contradictory data in biological activity studies of nicotinate derivatives?

  • Methodological Answer: Conduct meta-analyses of existing datasets (e.g., ChEMBL, PubChem) to identify confounding variables (e.g., cell line specificity, assay conditions). Replicate experiments under standardized protocols (e.g., NIH guidelines). and show divergent results for fluorophenyl vs. methylthio analogs, suggesting substituent-dependent activity .

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